molecular formula C18H19N3O2S B2974057 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione CAS No. 901868-56-2

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione

Cat. No.: B2974057
CAS No.: 901868-56-2
M. Wt: 341.43
InChI Key: HNJQVYGVEBWXAZ-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione is a synthetic quinazoline derivative of significant interest in medicinal chemistry and pharmacological research. Quinazoline and quinazolinone cores are recognized as "privileged structures" in drug discovery due to their diverse biological activities and presence in numerous naturally occurring alkaloids . This compound is structurally related to several classes of biologically active molecules, positioning it as a valuable chemical tool for exploring new therapeutic mechanisms. The 6,7-dimethoxy substitution pattern on the quinazoline ring is a key pharmacophore found in potent receptor antagonists and anti-cancer agents . Researchers can utilize this compound to investigate its potential as an alpha-adrenoceptor antagonist, a mechanism known to confer antihypertensive effects, as seen in closely related 4-amino-6,7-dimethoxyquinazoline derivatives . Furthermore, its structural similarity to 4-anilino-6,7-dimethoxyquinazoline derivatives suggests potential application in oncology research, particularly in studying anti-angiogenic effects and dual inhibition of tyrosine kinase receptors like VEGFR-2 and EGFR, which are critical targets in halting tumor progression . The unique 2-thione moiety may influence its binding affinity and selectivity, offering a distinct profile for structure-activity relationship (SAR) studies compared to oxygen-based analogs. This reagent is provided For Research Use Only and is intended solely for laboratory investigation. It is not approved for use in humans or animals.

Properties

CAS No.

901868-56-2

Molecular Formula

C18H19N3O2S

Molecular Weight

341.43

IUPAC Name

6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione

InChI

InChI=1S/C18H19N3O2S/c1-22-15-10-13-14(11-16(15)23-2)20-18(24)21-17(13)19-9-8-12-6-4-3-5-7-12/h3-7,10-11H,8-9H2,1-2H3,(H2,19,20,21,24)

InChI Key

HNJQVYGVEBWXAZ-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=C1)C(=NC(=S)N2)NCCC3=CC=CC=C3)OC

solubility

not available

Origin of Product

United States

Biological Activity

6,7-Dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione is a compound belonging to the quinazoline family, known for its diverse biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C21H24N4O2S\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_2\text{S}

This structure features a quinazoline core substituted with methoxy groups and a phenylethylamino moiety, which contribute to its pharmacological properties.

Anticancer Properties

Research indicates that compounds within the quinazoline class exhibit significant anticancer activity. This compound has been studied for its ability to inhibit various cancer cell lines through multiple mechanisms:

  • Tyrosine Kinase Inhibition : Quinazolines are known to inhibit receptor tyrosine kinases (RTKs), which are critical in cancer cell proliferation and survival. This compound has shown promise in inhibiting epidermal growth factor receptor (EGFR) activity, a common target in cancer therapy .
  • Apoptosis Induction : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells. The mechanism involves mitochondrial dysfunction and the activation of caspases, leading to programmed cell death .
  • Anti-Angiogenic Effects : Some studies suggest that this compound may exhibit anti-angiogenic properties by inhibiting vascular endothelial growth factor (VEGF) signaling pathways, which are essential for tumor vascularization .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on various enzymes:

  • Tyrosinase Inhibition : It has been identified as a potential inhibitor of tyrosinase, an enzyme involved in melanin production. This property could be beneficial for skin-related applications, including hyperpigmentation treatments .

Case Studies

Several case studies have highlighted the efficacy of quinazoline derivatives in clinical settings:

  • In Vivo Studies : Animal models treated with quinazoline derivatives have shown reduced tumor growth compared to controls, indicating potential for further development in oncology .
  • Combination Therapies : Research suggests that combining this compound with other chemotherapeutics may enhance its efficacy and reduce resistance commonly observed in cancer treatments .

Summary of Biological Activities

Activity TypeMechanism of ActionReference
Tyrosine Kinase InhibitionInhibits EGFR signaling
Apoptosis InductionActivates mitochondrial pathways
Anti-AngiogenicInhibits VEGF signaling
Tyrosinase InhibitionCompetitive inhibition of tyrosinase

Efficacy in Cancer Cell Lines

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)<10
K562 (Leukemia)10
A549 (Lung Cancer)15

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications at Position 4

The 4-position of quinazoline derivatives is a key site for functionalization, impacting biological activity and selectivity.

Compound Name Substituent at Position 4 Substituents at 6,7 Molecular Weight (g/mol) Reported Yield (%) Biological Relevance
Target Compound 2-Phenylethylamino 6,7-Dimethoxy ~397.5* Not reported Potential anticancer activity inferred from analogs
2-(4-Chlorophenyl)-6,7-dimethoxy-4-(3-(4-methylpiperazin-1-yl)propoxy)quinoline (6a) 3-(4-Methylpiperazin-1-yl)propoxy 6,7-Dimethoxy ~529.0 71 Anticancer (synthesized as part of a 2-arylquinoline series)
4-Phenyl-6,7-methylenedioxy-2(1H)-quinazolinethione Phenyl 6,7-Methylenedioxy ~310.3 Not reported Structural analog with simplified substitution pattern
2-Phenyl-1H-quinazoline-4-thione Phenyl None ~254.3 Not reported Baseline for evaluating substituent effects

*Calculated based on molecular formula.

  • Key Observations: The 2-phenylethylamino group in the target compound introduces a flexible alkyl chain with an aromatic terminus, distinct from the rigid 3-(4-methylpiperazin-1-yl)propoxy group in 6a, which may enhance solubility via the piperazine moiety . Compared to 4-phenyl-6,7-methylenedioxy-2(1H)-quinazolinethione, the target compound’s 6,7-dimethoxy groups (vs.

Substituent Effects at Positions 6 and 7

  • 6,7-Dimethoxy vs. Methylenedioxy : Dimethoxy groups provide two distinct electron-donating methoxy substituents, whereas methylenedioxy forms a fused dioxolane ring, enhancing planarity and rigidity. This difference could influence interactions with hydrophobic pockets in biological targets .
  • 6,7-Diethoxy Derivatives: Compounds like (4-{3-[(6,7-diethoxyquinazolin-4-yl)amino]phenyl}-1,3-thiazol-2-yl)methanol () highlight how increased alkoxy chain length at 6,7 may improve lipophilicity but reduce solubility .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 6,7-dimethoxy-4-(2-phenylethylamino)-1H-quinazoline-2-thione?

Answer:
The synthesis typically involves cyclization and thionation steps. A general approach includes:

Quinazoline Core Formation : Reacting 2-aminobenzamide derivatives with carbonyl sources (e.g., aldehydes) under acidic or basic conditions to form the quinazoline scaffold. For example, cyclization under nitrogen using sodium metabisulfite in DMF at 120°C (as seen in benzimidazole synthesis) .

Thionation : Converting the quinazolinone intermediate to the thione derivative using phosphorus pentasulfide (P₂S₅) in anhydrous solvents like toluene or xylene. This method is validated in studies of ferrocenyl-substituted quinazoline thiones .

Amination : Introducing the 2-phenylethylamino group via nucleophilic substitution or reductive amination. Palladium catalysts (e.g., PdCl₂(PPh₃)₂) may facilitate coupling reactions with arylboronic acids, as demonstrated in quinazoline functionalization .

Basic: How can researchers verify the purity and structural integrity of this compound?

Answer:
A multi-technique approach is critical:

Chromatography : Use HPLC or TLC (e.g., toluene-hexane systems) to assess purity. Rf values and retention times should match literature standards .

Spectroscopy :

  • IR : Confirm thione C=S stretch (~1200–1250 cm⁻¹) and amine N-H stretches (~3300 cm⁻¹) .
  • NMR : Look for characteristic signals, e.g., methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.5–8.5 ppm), and thiocarbonyl carbon (δ ~180 ppm in ¹³C NMR) .

Elemental Analysis : Compare calculated vs. experimental C, H, N, S percentages to confirm stoichiometry .

Advanced: How can contradictory spectroscopic data during characterization be resolved?

Answer:
Contradictions often arise from polymorphism, solvent effects, or impurities. Mitigation strategies include:

X-ray Crystallography : Resolve ambiguities by determining the crystal structure. For example, studies on benzothiazine-thione derivatives used X-ray diffraction to confirm bond lengths and angles .

Variable-Temperature NMR : Identify dynamic processes (e.g., tautomerism) by analyzing spectral changes at different temperatures .

Cross-Validation : Compare data across techniques (e.g., IR vs. Raman spectroscopy) or computational models (DFT-predicted vs. experimental spectra) .

Error Analysis : Apply statistical methods (e.g., standard deviation in replicate measurements) to assess data reliability, as outlined in physical chemistry error frameworks .

Advanced: What computational methods predict the electrochemical properties of this compound?

Answer:
Density Functional Theory (DFT) is widely used:

Redox Potential Prediction : Calculate HOMO/LUMO energies to estimate oxidation/reduction potentials. For ferrocenyl-quinazolinones, DFT accurately replicated cyclic voltammetry data, localizing redox activity at the quinazoline-thione moiety .

Solvent Effects : Use continuum solvation models (e.g., PCM) to simulate electrochemical behavior in different solvents .

Molecular Dynamics (MD) : Model interactions with biological targets (e.g., enzyme active sites) to rationalize bioactivity, as demonstrated in docking studies of thiazole-triazole derivatives .

Advanced: How to design experiments to study the compound’s stability under varying conditions?

Answer:
A factorial design approach is recommended:

Stress Testing : Expose the compound to heat (40–80°C), humidity (75% RH), and light (UV-vis) over time. Monitor degradation via HPLC and mass spectrometry .

Kinetic Studies : Use Arrhenius plots to extrapolate shelf-life at standard conditions. For example, track thiocarbonyl hydrolysis rates in aqueous buffers (pH 1–13) .

Solid-State Stability : Perform powder X-ray diffraction (PXRD) to detect polymorphic transitions or amorphization during storage .

Advanced: What strategies optimize the compound’s bioactivity in pharmacological studies?

Answer:
Focus on structure-activity relationship (SAR) refinement:

Derivatization : Modify the phenylethylamino group with electron-withdrawing/donating substituents (e.g., fluorine, methoxy) to enhance binding affinity. Fluorophenyl analogs showed improved activity in benzimidazole studies .

Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to improve solubility and bioavailability .

In Silico Screening : Use molecular docking (e.g., AutoDock) to predict interactions with targets like kinase enzymes, guided by quinazoline-thione’s planar structure .

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